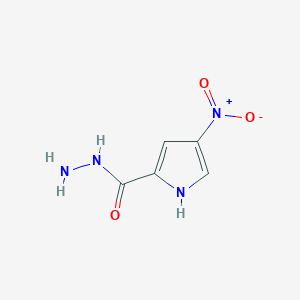
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V)
Overview
Description
This compound is an organophosphorus compound, which are commonly used in a wide range of applications, from flame retardants to pesticides to pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, organophosphorus compounds are often synthesized through various methods, including the reaction of alcohols with phosphorus halides or the reaction of acids with phosphorus pentoxide .Molecular Structure Analysis
The compound likely contains a phosphorus atom bonded to a nitrogen atom, forming a phosphonium ion. The presence of hexafluorophosphate suggests it is likely an ionic compound .Chemical Reactions Analysis
Organophosphorus compounds can participate in a variety of chemical reactions, including oxidation and reduction reactions, substitutions, and eliminations .Physical And Chemical Properties Analysis
As an organophosphorus compound, it likely has properties common to this class of compounds, such as being relatively stable and having moderate to high boiling points .Scientific Research Applications
Crystallography
The compound has been synthesized and its structure reported, showcasing its planar configuration and adopting an all-trans-configuration, which could be significant in understanding molecular interactions and properties in various chemical contexts (Ferguson, McAlees, & McCrindle, 2001).
Peptide Synthesis
Its derivatives, especially involving phosphonium, have been shown to be effective in peptide coupling, notably in the synthesis of N-methylated amino acids and cysteine-containing peptides. These methods offer high yields and minimal racemization, critical for precise peptide synthesis (Coste, Dufour, Pantaloni, & Castro, 1990); (Angell, Alsina, Albericio, & Bárány, 2002).
Optical Materials
The compound's derivatives have been studied for their quadratic optical nonlinearities, indicating potential applications in optical technologies and materials science. These studies provide insights into the molecular design of high-performance optical materials (Coe et al., 2003).
Polymer Technology
Research has also explored the synthesis and application of ionic liquid functionalized polymers for drug delivery, incorporating the hexafluorophosphate ion. These polymers offer controlled release mechanisms for anionic drug molecules, indicating significant potential in pharmaceutical applications (Hosseinzadeh, Mahkam, & Galehassadi, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N2.F6P/c1-8(6-9(2)3)7-10(4)5;1-7(2,3,4,5)6/h6-7H,1-5H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEBNAPLQNPTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN(C)C)C=[N+](C)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N(C)C)/C=[N+](C)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F6N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate](/img/structure/B1353394.png)
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1353397.png)
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1353404.png)


![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)

